molecular formula C62H93N13O16 B612700 C-Reactive Protein (CRP) (174-185) CAS No. 160369-86-8

C-Reactive Protein (CRP) (174-185)

Cat. No.: B612700
CAS No.: 160369-86-8
M. Wt: 1276.5 g/mol
InChI Key: KODGVWMUDZVVII-FVTMRLMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Reactive Protein (CRP) (174-185) is a peptide fragment of the larger C-Reactive Protein, which is a well-known marker of inflammation and cardiovascular risk. This specific fragment, consisting of the amino acids Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu, has been studied for its potential biological activities and its role in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Reactive Protein (CRP) (174-185) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of C-Reactive Protein (CRP) (174-185) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions

C-Reactive Protein (CRP) (174-185) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

C-Reactive Protein (CRP) (174-185) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of C-Reactive Protein (CRP) (174-185) involves its interaction with specific molecular targets and pathways. It binds to phosphocholine on the surface of dead or dying cells and some types of bacteria, activating the complement system. This leads to opsonization and clearance of these cells and pathogens. The peptide fragment may also modulate immune cell activity and inflammatory responses .

Comparison with Similar Compounds

C-Reactive Protein (CRP) (174-185) can be compared with other similar compounds, such as:

    Serum Amyloid P Component (SAP): Another member of the pentraxin family with similar structure and function.

    Pentraxin 3 (PTX3): A long pentraxin involved in innate immunity and inflammation.

    Neuronal Pentraxin (NPTX): Involved in synaptic plasticity and neuroprotection

These compounds share structural similarities but have distinct biological roles and mechanisms of action, highlighting the uniqueness of C-Reactive Protein (CRP) (174-185).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODGVWMUDZVVII-FVTMRLMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H93N13O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745603
Record name L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160369-86-8
Record name L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-Reactive Protein (CRP) (174-185)
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C-Reactive Protein (CRP) (174-185)
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C-Reactive Protein (CRP) (174-185)
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Reactant of Route 6
C-Reactive Protein (CRP) (174-185)

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